molecular formula C26H29N7O2S B10774160 1-[5-[6-(2,6-Dimethyl-4-pentan-3-yloxyphenyl)-2-pyrazin-2-ylpyrimidin-4-yl]-1,3-thiazol-2-yl]-3-methylurea

1-[5-[6-(2,6-Dimethyl-4-pentan-3-yloxyphenyl)-2-pyrazin-2-ylpyrimidin-4-yl]-1,3-thiazol-2-yl]-3-methylurea

Cat. No.: B10774160
M. Wt: 503.6 g/mol
InChI Key: RYXLLTGGHCFCFK-UHFFFAOYSA-N
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Description

The compound “PMID22902653C30” is an investigative agent known for its dual specificity protein kinase activity. It catalyzes autophosphorylation and phosphorylation of exogenous substrates on both serine/threonine and tyrosine residues. This compound plays a central role during and after the meiotic phase of spermatogenesis .

Preparation Methods

The synthetic routes and reaction conditions for the preparation of “PMID22902653C30” are not explicitly detailed in the available literature. it is typically synthesized through a series of organic reactions involving specific reagents and catalysts. Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

“PMID22902653C30” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific catalysts and conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reactants and conditions used .

Scientific Research Applications

“PMID22902653C30” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of “PMID22902653C30” involves its dual specificity protein kinase activity. It catalyzes the autophosphorylation and phosphorylation of exogenous substrates on both serine/threonine and tyrosine residues. This activity is crucial for regulating various cellular processes, including cytoskeletal remodeling and cell spreading. The molecular targets and pathways involved include the IPP complex components .

Comparison with Similar Compounds

“PMID22902653C30” can be compared with other similar compounds such as “PMID22902653C31” and “PMID22902653C35”. These compounds also exhibit dual specificity protein kinase activity but may differ in their specific targets and pathways. The uniqueness of “PMID22902653C30” lies in its specific role in the meiotic phase of spermatogenesis and its potential therapeutic applications .

Properties

Molecular Formula

C26H29N7O2S

Molecular Weight

503.6 g/mol

IUPAC Name

1-[5-[6-(2,6-dimethyl-4-pentan-3-yloxyphenyl)-2-pyrazin-2-ylpyrimidin-4-yl]-1,3-thiazol-2-yl]-3-methylurea

InChI

InChI=1S/C26H29N7O2S/c1-6-17(7-2)35-18-10-15(3)23(16(4)11-18)20-12-19(22-14-30-26(36-22)33-25(34)27-5)31-24(32-20)21-13-28-8-9-29-21/h8-14,17H,6-7H2,1-5H3,(H2,27,30,33,34)

InChI Key

RYXLLTGGHCFCFK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)OC1=CC(=C(C(=C1)C)C2=NC(=NC(=C2)C3=CN=C(S3)NC(=O)NC)C4=NC=CN=C4)C

Origin of Product

United States

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